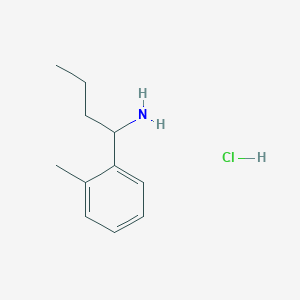
1-(o-Tolyl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Tolyl)butan-1-amine hydrochloride, also known as 1-(o-Tolyl)butylamine hydrochloride, is a compound belonging to the class of organic compounds known as alkylamines. It is a colorless, odorless, and water-soluble solid. It is commonly used in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used in research studies to investigate the mechanism of action of certain drugs, as well as in laboratory experiments to study biochemical and physiological effects.
Scientific Research Applications
1-(o-Tolyl)butan-1-amine hydrochloride(o-Tolyl)butan-1-(o-Tolyl)butan-1-amine hydrochlorideamine hydrochloride has a wide range of scientific applications. It is often used in the synthesis of pharmaceuticals and agrochemicals, as well as in research studies to investigate the mechanism of action of certain drugs. It is also used in laboratory experiments to study biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-(o-Tolyl)butan-1-amine hydrochloride(o-Tolyl)butan-1-(o-Tolyl)butan-1-amine hydrochlorideamine hydrochloride is not yet fully understood. However, it is believed to act as a weak base, which can interact with certain molecules in the body to produce a variety of effects.
Biochemical and Physiological Effects
1-(o-Tolyl)butan-1-amine hydrochloride(o-Tolyl)butan-1-(o-Tolyl)butan-1-amine hydrochlorideamine hydrochloride has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects, such as increased alertness, improved memory, and increased muscle strength.
Advantages And Limitations For Lab Experiments
1-(o-Tolyl)butan-1-amine hydrochloride(o-Tolyl)butan-1-(o-Tolyl)butan-1-amine hydrochlorideamine hydrochloride has several advantages and limitations when used in laboratory experiments. It is a relatively inexpensive compound, making it a cost-effective option for research. It is also relatively easy to handle and store, and it is not toxic or hazardous. However, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 1-(o-Tolyl)butan-1-amine hydrochloride(o-Tolyl)butan-1-(o-Tolyl)butan-1-amine hydrochlorideamine hydrochloride. It could be used to further investigate the mechanism of action of certain drugs, as well as to study its effects on other biochemical and physiological processes. Additionally, it could be used to develop new pharmaceuticals and agrochemicals, and to improve existing ones. It could also be used to further study its effects on acetylcholine levels, and to explore its potential therapeutic applications.
Synthesis Methods
1-(o-Tolyl)butan-1-amine hydrochloride(o-Tolyl)butan-1-(o-Tolyl)butan-1-amine hydrochlorideamine hydrochloride can be synthesized in a two-step process. The first step involves the reaction of o-toluidine and butylamine in the presence of a base, such as sodium hydroxide. This reaction produces 1-(o-Tolyl)butan-1-amine hydrochloride(o-tolyl)butylamine, which is then reacted with hydrochloric acid to produce the hydrochloride salt.
properties
IUPAC Name |
1-(2-methylphenyl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-11(12)10-8-5-4-7-9(10)2;/h4-5,7-8,11H,3,6,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTHPTJAFLCPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)butan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

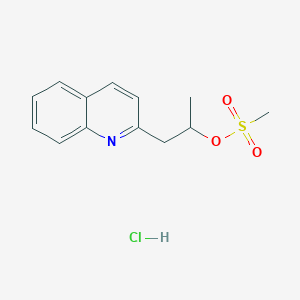
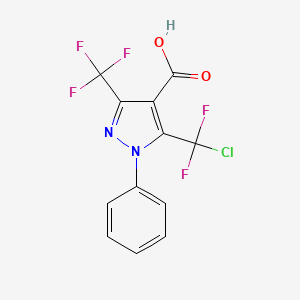

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile hydrochloride](/img/structure/B1432207.png)


![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)
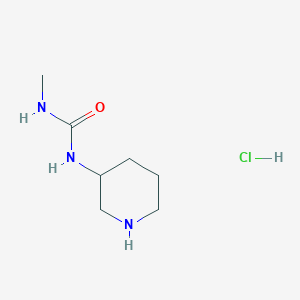

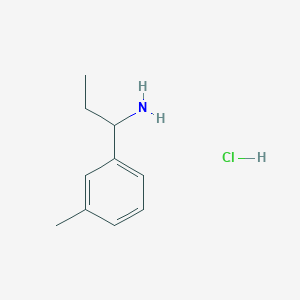

![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)

![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)